Z-Tyr-Otbu H2O
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Overview
Description
Z-Tyr-Otbu H2O:
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Z-Tyr-Otbu H2O typically involves the reaction of tert-butyl L-tyrosinate with benzyl chloroformate. The reaction is carried out in the presence of a base such as sodium carbonate in diethyl ether at 25°C for approximately 3 hours . The product is then purified through crystallization or other suitable methods.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to maximize efficiency and minimize waste. The final product is subjected to rigorous quality control measures to ensure its purity and stability .
Chemical Reactions Analysis
Types of Reactions: Z-Tyr-Otbu H2O undergoes various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Deprotection: The benzyloxycarbonyl (Cbz) group can be removed using hydrogenation or treatment with strong acids such as trifluoroacetic acid.
Common Reagents and Conditions:
Hydrolysis: Typically performed using aqueous sodium hydroxide or hydrochloric acid.
Major Products Formed:
Hydrolysis: Produces L-tyrosine and tert-butyl alcohol.
Deprotection: Yields L-tyrosine and benzyl alcohol.
Scientific Research Applications
Z-Tyr-Otbu H2O has several applications in scientific research:
Chemistry: Used as a protecting group in peptide synthesis to prevent unwanted reactions at specific sites.
Biology: Facilitates the study of protein structure and function by enabling the synthesis of modified peptides.
Medicine: Employed in the development of peptide-based drugs and therapeutic agents.
Industry: Utilized in the production of high-purity peptides for research and pharmaceutical applications
Mechanism of Action
The primary function of Z-Tyr-Otbu H2O is to protect the amino group of tyrosine during peptide synthesis. The benzyloxycarbonyl group prevents reactions at the amino site, allowing selective reactions at other sites. The tert-butyl ester protects the carboxyl group, ensuring that it remains unreactive during the synthesis process. The protecting groups can be removed under specific conditions to yield the desired peptide .
Comparison with Similar Compounds
Fmoc-Tyr-Otbu: Another protecting group used in peptide synthesis, but with a different protecting group for the amino site.
Boc-Tyr-Otbu: Uses a tert-butyl carbamate group for amino protection instead of benzyloxycarbonyl.
Cbz-Tyr-Ome: Similar to Z-Tyr-Otbu H2O but with a methyl ester instead of a tert-butyl ester.
Uniqueness: this compound is unique due to its combination of benzyloxycarbonyl and tert-butyl ester protecting groups, which provide robust protection and can be selectively removed under mild conditions. This makes it particularly useful in complex peptide synthesis where selective deprotection is crucial .
Properties
IUPAC Name |
tert-butyl (2S)-3-(4-hydroxyphenyl)-2-(phenylmethoxycarbonylamino)propanoate;hydrate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25NO5.H2O/c1-21(2,3)27-19(24)18(13-15-9-11-17(23)12-10-15)22-20(25)26-14-16-7-5-4-6-8-16;/h4-12,18,23H,13-14H2,1-3H3,(H,22,25);1H2/t18-;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLOCNHOHUOPWHZ-FERBBOLQSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C(CC1=CC=C(C=C1)O)NC(=O)OCC2=CC=CC=C2.O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)OCC2=CC=CC=C2.O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27NO6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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